N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide
CAS No.: 392325-14-3
Cat. No.: VC5221265
Molecular Formula: C23H17N5O2S4
Molecular Weight: 523.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392325-14-3 |
|---|---|
| Molecular Formula | C23H17N5O2S4 |
| Molecular Weight | 523.66 |
| IUPAC Name | 2-N,6-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyridine-2,6-dicarboxamide |
| Standard InChI | InChI=1S/C23H17N5O2S4/c1-31-22-27-14-8-6-12(10-18(14)33-22)24-20(29)16-4-3-5-17(26-16)21(30)25-13-7-9-15-19(11-13)34-23(28-15)32-2/h3-11H,1-2H3,(H,24,29)(H,25,30) |
| Standard InChI Key | MCXWSGQDGFYSRC-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC |
Introduction
Synthesis Methodologies
The synthesis of compounds with similar structures often involves multi-step reactions. Typically, these processes start with the preparation of the individual components (e.g., benzothiazole derivatives) followed by their coupling to form the final product. For example, benzothiazole derivatives can be synthesized using methods involving the reaction of appropriate precursors like 2-aminothiophenol with carboxylic acids or their derivatives .
Synthesis Steps for Similar Compounds:
-
Preparation of Benzothiazole Derivatives: This involves reacting 2-aminothiophenol with carboxylic acids or their derivatives.
-
Activation of Pyridine Core: This might involve converting the pyridine into an amine or carboxylic acid derivative.
-
Coupling Reaction: The benzothiazole units are attached to the pyridine core via amide bond formation.
Biological and Chemical Significance
Compounds with benzothiazole and pyridine rings have been studied for their biological activities, including antimicrobial and anticancer properties . The presence of methylthio groups can influence the compound's solubility and interaction with biological targets.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential activity against bacteria and fungi |
| Anticancer Activity | Possible inhibition of cancer cell growth |
Analytical Techniques
The structure and purity of such compounds are typically confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), along with chromatographic techniques .
| Analytical Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| MS Spectroscopy | Molecular weight determination |
| Chromatography | Purity assessment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume